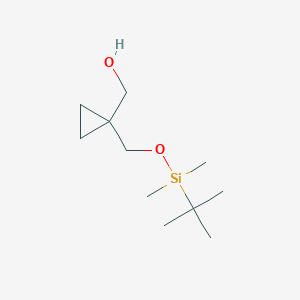

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol

Descripción general

Descripción

“[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol” is a chemical compound that contains a tert-butyl(dimethyl)silyl group . This group is more bulky than trimethylsilyl chloride . The compound is used to protect alcohols in organic synthesis .

Molecular Structure Analysis

The molecular structure of “[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol” is represented by the InChI code: 1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 .

Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in the compound is ca. 10^4 times more hydrolytically stable than trimethylsilyl ethers . It can react with alcohols in the presence of a base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the tert-butyl(dimethyl)silyl group in the compound include a molar mass of 150.72 g·mol −1 and a melting point of 86–89 °C . It is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .

Aplicaciones Científicas De Investigación

Enantiopure Vicinally Trisubstituted Compounds Synthesis

Gimazetdinov et al. (2018) explored the oxidation reactions of a compound structurally related to "[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol," leading to the synthesis of enantiopure vicinally trisubstituted all-cis-bis(hydroxymethyl)-cyclopentenols and their derivatives. This work highlights the chemical's utility in generating complex molecular structures with high stereochemical control, demonstrating its significance in asymmetric synthesis and organic chemistry research Gimazetdinov et al., 2018.

Photochemistry of Silacycloalkenes

Steinmetz and Yu (1992) investigated the far-UV photochemistry of monosilacycloalkenes in alcohols, revealing stereospecific beta-cleavage to silyl ethers and stereoselective formation of silacycloalkyl ethers. Their findings shed light on the photochemical behavior of silacycloalkenes, including those related to "[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol," and its potential applications in developing photochemically driven synthetic methodologies Steinmetz & Yu, 1992.

Methanol Production and Utilization

Dalena et al. (2018) provided an overview of methanol's role as a versatile building block in chemical synthesis, touching upon its utility in producing more complex compounds. While not directly related to the specific compound , this research contextualizes the broader relevance of methanol and related alcohol derivatives in industrial and synthetic chemistry applications Dalena et al., 2018.

Silylene-Alcohol Complexes Kinetics

Leigh et al. (2010) studied the kinetics of reactions involving transient silylenes with alcohols, including methanol and tert-butanol. Their research into the mechanistic details of silylene-alcohol interactions could provide insights into the reactivity and potential applications of "[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol" in synthesizing silyl ether derivatives or in mediating organosilicon transformations Leigh et al., 2010.

Mecanismo De Acción

The mechanism of action involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of a base to give tert-butyldimethyl silyl ethers . The reaction is catalyzed by DMF . The rapid cleavage of the silyl ethers to alcohols is achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Safety and Hazards

Propiedades

IUPAC Name |

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQZYGDRTDFDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2710649.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2710650.png)

![[7-[(4-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2710657.png)

![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710658.png)

![2-{[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2710661.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2710662.png)

![N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide](/img/structure/B2710665.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2710667.png)

![N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2710668.png)